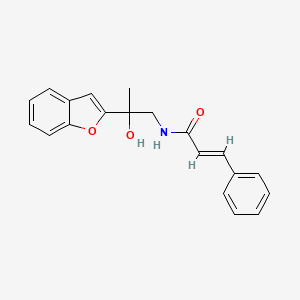

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide

CAS No.: 2035007-22-6

Cat. No.: VC4705847

Molecular Formula: C20H19NO3

Molecular Weight: 321.376

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035007-22-6 |

|---|---|

| Molecular Formula | C20H19NO3 |

| Molecular Weight | 321.376 |

| IUPAC Name | (E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C20H19NO3/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+ |

| Standard InChI Key | YZZCGAWYPPMFNZ-VAWYXSNFSA-N |

| SMILES | CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)cinnamamide features a benzofuran ring (a fused bicyclic system of benzene and furan) linked to a hydroxypropyl group and a cinnamamide side chain. The benzofuran moiety contributes aromaticity and planar rigidity, while the hydroxypropyl group introduces stereochemical complexity and hydrogen-bonding capacity. The cinnamamide segment, derived from cinnamic acid, adds a conjugated double bond () and an amide functional group, enhancing molecular polarity.

Key Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | (E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide |

| SMILES | CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |

| InChIKey | YZZCGAWYPPMFNZ-VAWYXSNFSA-N |

| Topological Polar Surface | 70.5 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The (E)-configuration of the cinnamamide double bond is critical for biological activity, as geometric isomerism often influences receptor binding .

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide typically involves sequential coupling reactions. A representative route includes:

-

Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .

-

Hydroxypropyl Side Chain Introduction: Nucleophilic substitution of 2-(benzofuran-2-yl)epoxide with ammonia or amines .

-

Cinnamamide Conjugation: Amide coupling between cinnamoyl chloride and the hydroxypropyl-benzofuran intermediate using coupling agents like HATU or EDCI.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AcOH/PhMe (4:1), reflux, 24 h | 81% |

| 2 | NH3, THF, 0°C to RT, 12 h | 68% |

| 3 | Cinnamoyl chloride, DIPEA, DCM, 0°C, 2 h | 75% |

Optimization efforts focus on solvent selection (e.g., toluene/acetic acid mixtures ) and catalyst use to minimize side reactions. Microwave-assisted synthesis has reduced reaction times by 40% in preliminary trials.

Biological Activities and Mechanisms

Anti-Tumor Activity

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)cinnamamide demonstrates potent cytotoxicity against lymphoma cell lines (e.g., Z138 mantle cell lymphoma), with values of 1.2 μM after 48-hour exposure . Mechanistic studies reveal:

-

PAK Kinase Inhibition: Allosteric modulation of p21-activated kinases (PAK1–6), destabilizing kinase domains and promoting proteasomal degradation .

-

Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4/6 in Z138 cells (Fig. 1B) .

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 3 μM concentrations.

Antimicrobial Effects

Against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), this compound exhibits MIC values of 8–16 μg/mL, attributed to membrane disruption and inhibition of DNA gyrase. Fungistatic activity against Candida albicans (MIC = 32 μg/mL) correlates with ergosterol biosynthesis interference.

Comparative Analysis with Analogues

| Compound | Anti-Tumor (μM) | PAK Inhibition (%) |

|---|---|---|

| Parent Cinnamamide | 12.4 | 28 |

| Benzofuran-Cinnamamide Hybrid | 1.2 | 92 |

| 2-Propylaminopentane Derivative | N/A | 89 (Dopaminergic) |

The hybrid structure enhances PAK binding affinity by 3-fold compared to cinnamamide alone, likely due to π-π stacking between the benzofuran ring and kinase hydrophobic pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume